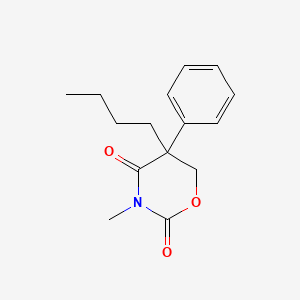
Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a butyl-substituted amine with a phenyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow processes, the use of industrial-scale reactors, and optimization of reaction conditions to ensure cost-effectiveness and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione: can be compared with other oxazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of butyl and phenyl groups can impart unique properties compared to other oxazine derivatives.
Propriétés
Numéro CAS |
92652-77-2 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-butyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C15H19NO3/c1-3-4-10-15(12-8-6-5-7-9-12)11-19-14(18)16(2)13(15)17/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
WIVMCJGETCGQOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


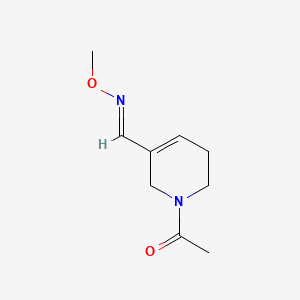
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
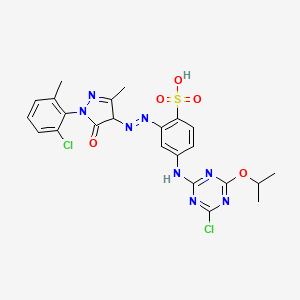



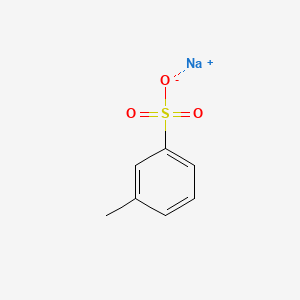



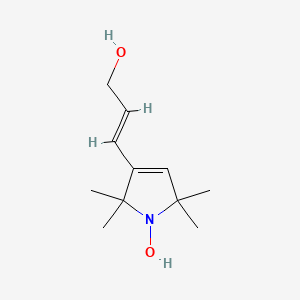
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)


